molecular formula C7H12ClN3 B7761944 4-chloro-3-methyl-1-propyl-1H-pyrazol-5-amine

4-chloro-3-methyl-1-propyl-1H-pyrazol-5-amine

Cat. No.: B7761944
M. Wt: 173.64 g/mol
InChI Key: MNHBHSOCKFZSQP-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-1-propyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-1-propyl-1H-pyrazol-5-amine typically involves the reaction of 4-chloro-3-methylpyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available precursorsThe final step involves the amination of the chlorinated intermediate to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-1-propyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, amine derivatives, and various substituted pyrazoles depending on the nature of the nucleophile used .

Scientific Research Applications

4-chloro-3-methyl-1-propyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-1-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-propyl-1H-pyrazol-5-amine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    4-chloro-3-methyl-1H-pyrazol-5-amine: Lacks the propyl group, which may influence its solubility and interaction with biological targets.

    4-chloro-1-propyl-1H-pyrazol-5-amine: Lacks the methyl group, potentially altering its chemical properties.

Uniqueness

The presence of both the chlorine and propyl groups in 4-chloro-3-methyl-1-propyl-1H-pyrazol-5-amine imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-5-methyl-2-propylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3/c1-3-4-11-7(9)6(8)5(2)10-11/h3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHBHSOCKFZSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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